6-Chloro-3-fluoro-2-methylanisole
Description
6-Chloro-3-fluoro-2-methylanisole (hypothetical structure based on nomenclature) is a substituted anisole derivative featuring a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 2, a fluorine atom (-F) at position 3, and a chlorine atom (-Cl) at position 6 on the benzene ring. Its molecular formula is C₈H₈ClFO, with a molecular weight of 174.59 g/mol.
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
UOSUSBBZVSEHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Chloro-3-fluoro-2-methylanisole with structurally or functionally related compounds, emphasizing substituent positions, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : These groups reduce electron density on the aromatic ring, directing electrophilic substitution to positions ortho/para to the methoxy group .
- Steric Hindrance : Bulky groups (e.g., 1-methyleneethyl in ) limit reactivity at adjacent positions, favoring reactions at less hindered sites.
Reactivity and Applications: Acyl Chloride Derivative (): The presence of -COCl makes this compound highly reactive in nucleophilic acyl substitution, unlike the stable anisole derivatives. Amino-Substituted Analog (): The -NH₂ group introduces redox activity and compatibility with coupling reactions, expanding utility in medicinal chemistry.
Analytical Data :
- Collision Cross-Section (CCS) : For 2-chloro-6-fluoro-3-methylanisole (), CCS values range from 130.0–144.6 Ų, reflecting its compact structure compared to bulkier analogs.
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